5-[5-(2-Chlorophenyl)furan-2-yl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
Preparation Methods
The synthesis of 5-[5-(2-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[5-(2-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[5-(2-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds to 5-[5-(2-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE include:
9-CHLORO-2-(2-FURYL)-5-PHENYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: This compound has a similar core structure but with different substituents.
9-CHLORO-5-(2,4-DICHLOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Another similar compound with variations in the phenyl and furyl groups.
The uniqueness of 5-[5-(2-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE lies in its specific combination of substituents, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C24H17ClN2O2S |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
5-[5-(2-chlorophenyl)furan-2-yl]-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H17ClN2O2S/c25-17-8-3-1-6-15(17)21-11-12-22(28-21)24-27-19(16-7-2-4-9-20(16)29-24)14-18(26-27)23-10-5-13-30-23/h1-13,19,24H,14H2 |
InChI Key |
FYDFIXKGEYGTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=C(O5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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